molecular formula C12H9FO2 B8591188 5-Fluoronaphthalene-1-acetic acid

5-Fluoronaphthalene-1-acetic acid

Cat. No.: B8591188
M. Wt: 204.20 g/mol
InChI Key: ADWOLTIUOGCRIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoronaphthalene-1-acetic acid is an organic compound that belongs to the class of naphthalene derivatives It features a fluorine atom substituted at the fifth position of the naphthalene ring and an acetic acid moiety attached to the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoronaphthalene-1-acetic acid typically involves the following steps:

    Fluorination of Naphthalene:

    Acetylation: The resulting 5-fluoronaphthalene undergoes Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form 5-fluoro-1-acetylnaphthalene.

    Oxidation: The acetyl group is then oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products:

    Oxidation: 5-Fluoro-1-naphthaldehyde, 5-Fluoro-1-naphthone.

    Reduction: 5-Fluoronaphthalen-1-ylmethanol, 5-Fluoronaphthalen-1-ylmethane.

    Substitution: Various substituted naphthalenes depending on the nucleophile used.

Scientific Research Applications

5-Fluoronaphthalene-1-acetic acid has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Chemical Synthesis: As an intermediate in organic synthesis, it aids in the preparation of more complex molecules for various applications.

Mechanism of Action

The mechanism of action of 5-Fluoronaphthalene-1-acetic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors. The fluorine atom enhances binding affinity and selectivity by forming strong interactions with target proteins. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

    Naphthalene-1-acetic acid: Lacks the fluorine atom, resulting in different chemical properties and biological activities.

    5-Bromonaphthalen-1-yl)acetic acid: Similar structure but with a bromine atom instead of fluorine, leading to different reactivity and applications.

    1-Naphthylacetic acid: The acetic acid moiety is attached to the first position of naphthalene without any additional substituents.

Uniqueness: 5-Fluoronaphthalene-1-acetic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high binding affinity and selectivity, such as drug design and materials science.

Properties

Molecular Formula

C12H9FO2

Molecular Weight

204.20 g/mol

IUPAC Name

2-(5-fluoronaphthalen-1-yl)acetic acid

InChI

InChI=1S/C12H9FO2/c13-11-6-2-4-9-8(7-12(14)15)3-1-5-10(9)11/h1-6H,7H2,(H,14,15)

InChI Key

ADWOLTIUOGCRIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CC=C(C2=C1)F)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl (5-fluoronaphthalen-1-yl)acetate (5.96 g) in ethanol (50 mL) was added 1N sodium hydroxide (50 mL), and the mixture was stirred at room temperature for 2 hr. The reaction mixture was concentrated under reduced pressure, the obtained residue was poured into water, and the mixture was washed with ethyl acetate. The aqueous layer was acidified with 1N hydrochloric acid, and extracted with chloroform, and the extract was washed with water and saturated brine, dried is over magnesium sulfate, and concentrated under reduced pressure to give (5-fluoronaphthalen-1-yl)acetic acid (4.34 g). The title compound was obtained according to the method of Example 103 and using (5-fluoronaphthalen-1-yl)acetic acid.
Quantity
5.96 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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